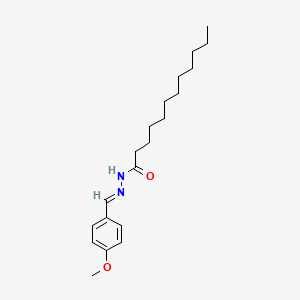![molecular formula C23H19N3O7 B11985413 2-methoxy-4-[(E)-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate](/img/structure/B11985413.png)
2-methoxy-4-[(E)-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-METHOXY-4-(2-(3-NITROBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE is a complex organic compound with the molecular formula C23H19N3O7. It is known for its unique structure, which includes both methoxy and nitrobenzoyl groups. This compound is often used in early discovery research due to its rare and unique chemical properties .
Métodos De Preparación
The synthesis of 2-METHOXY-4-(2-(3-NITROBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen in the presence of a catalyst, resulting in the reduction of the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include hydrogen, catalysts like palladium, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-METHOXY-4-(2-(3-NITROBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a component in various chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s activity by affecting its solubility and interaction with biological membranes .
Comparación Con Compuestos Similares
Similar compounds to 2-METHOXY-4-(2-(3-NITROBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE include:
- 2-METHOXY-4-(2-(4-NITROBENZOYL)CARBOHYDRAZONOYL)PHENYL 3-BROMOBENZOATE
- 2-METHOXY-4-(2-(4-METHYLBENZOYL)CARBOHYDRAZONOYL)PHENYL 3-BROMOBENZOATE
- 2-METHOXY-4-(2-(3-METHYLBENZOYL)CARBOHYDRAZONOYL)PHENYL 3-BROMOBENZOATE
- 2-METHOXY-4-(2-(4-METHOXYBENZOYL)CARBOHYDRAZONOYL)PHENYL 3-BROMOBENZOATE
These compounds share similar structural features but differ in the substituents attached to the benzoyl and benzoate groups. The unique combination of methoxy and nitrobenzoyl groups in 2-METHOXY-4-(2-(3-NITROBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE contributes to its distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C23H19N3O7 |
|---|---|
Peso molecular |
449.4 g/mol |
Nombre IUPAC |
[2-methoxy-4-[(E)-[(3-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C23H19N3O7/c1-31-19-9-7-16(8-10-19)23(28)33-20-11-6-15(12-21(20)32-2)14-24-25-22(27)17-4-3-5-18(13-17)26(29)30/h3-14H,1-2H3,(H,25,27)/b24-14+ |
Clave InChI |
IVMDHVMIHDZWFO-ZVHZXABRSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1,3-benzodioxol-5-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11985334.png)
![2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11985342.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11985353.png)
![2-{[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoic acid](/img/structure/B11985354.png)
![[4-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl] benzoate](/img/structure/B11985355.png)

![N'~1~,N'~8~-bis[(E)-(4-methoxyphenyl)methylidene]octanedihydrazide](/img/structure/B11985362.png)
![[4-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl] acetate](/img/structure/B11985368.png)
![(2E)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one](/img/structure/B11985375.png)
![2-[1-(2-Chlorophenyl)-3-(4-chlorophenyl)-3-oxopropyl]propanedinitrile](/img/structure/B11985382.png)
![6-(3,4-dimethoxyphenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11985389.png)
![N-(4-{[(E)-(2-hydroxy-1-naphthyl)methylidene]amino}phenyl)acetamide](/img/structure/B11985400.png)
![3-chloro-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11985408.png)
